molecular formula C12H8F4N2OS B2705363 4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile CAS No. 2094418-54-7

4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile

Cat. No.: B2705363
CAS No.: 2094418-54-7
M. Wt: 304.26
InChI Key: JXWASLHWXCILQN-UHFFFAOYSA-N
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Description

4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile is a chemical compound with the molecular formula C11H6F4N2OS It is known for its unique structure, which includes a tetrafluorobenzoyl group attached to a thiomorpholine ring with a carbonitrile substituent

Preparation Methods

The synthesis of 4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the carbonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.

Scientific Research Applications

4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The tetrafluorobenzoyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile can be compared with other similar compounds, such as:

    4-(2,3,4,5-Tetrafluorobenzoyl)piperidine-3-carbonitrile: This compound has a similar structure but with a piperidine ring instead of a thiomorpholine ring. It exhibits different chemical reactivity and biological activity.

    4-(2,3,4,5-Tetrafluorobenzoyl)morpholine-3-carbonitrile: This compound contains a morpholine ring and shows distinct properties compared to the thiomorpholine derivative.

    4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-2-carbonitrile: This is an isomer of the original compound with the carbonitrile group at a different position, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

4-(2,3,4,5-tetrafluorobenzoyl)thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2OS/c13-8-3-7(9(14)11(16)10(8)15)12(19)18-1-2-20-5-6(18)4-17/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWASLHWXCILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2=CC(=C(C(=C2F)F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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